molecular formula C11H10 B1195745 7H-benzocycloheptene

7H-benzocycloheptene

Cat. No. B1195745
M. Wt: 142.2 g/mol
InChI Key: AATMCCVYMZDTCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7H-benzocycloheptene is a benzocycloheptene.

Scientific Research Applications

Synthetic Approaches and Pharmacological Attributes

7H-benzocycloheptene, or benzocycloheptanone, is structurally significant in medicinal chemistry due to its broad-spectrum effects. The compound is central to numerous pharmacophores like Colchicine and Theaflavins. It's involved in the synthesis of benzosuberone-based ring systems, which have demonstrated a range of biological actions including anti-cancer, antibacterial, antifungal, anti-inflammatory activities, and more. The antimicrobial potential of compounds with this skeleton, especially when combined with piperazine and morpholine rings, has been compared favorably with commercial antibiotics like Norfloxacin. Despite extensive research, opportunities for developing novel pharmacophores using this structure-based drug design technique remain abundant (Bukhari, 2022).

Supramolecular Chemistry and Nanotechnology

Benzene-1,3,5-tricarboxamides (BTAs), which share structural similarities with 7H-benzocycloheptene, are crucial in supramolecular chemistry and nanotechnology. Their well-understood self-assembly behavior and straightforward structure make BTAs a versatile building block for applications ranging from nanotechnology and polymer processing to biomedical applications. Their capacity to self-assemble into nanometer-sized rod-like structures stabilized by threefold H-bonding, and their multivalent nature, are particularly valuable in these fields (Cantekin, de Greef, & Palmans, 2012).

Catalytic Oxidation Processes

The selective catalytic oxidation of cyclohexene, a compound related to 7H-benzocycloheptene, is essential in producing various chemical intermediates like 7-oxabicyclo[4.1.0]heptane, trans/cis-cyclohexane-1,2-diol, and cyclohex-2-en-1-one. These intermediates are abundantly used in the chemical industry, making the controllable and selective catalytic oxidation of cyclohexene highly valuable for both academic and industrial applications (Cao et al., 2018).

properties

Product Name

7H-benzocycloheptene

Molecular Formula

C11H10

Molecular Weight

142.2 g/mol

IUPAC Name

7H-benzo[7]annulene

InChI

InChI=1S/C11H10/c1-2-6-10-8-4-5-9-11(10)7-3-1/h2-9H,1H2

InChI Key

AATMCCVYMZDTCD-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=CC=CC=C2C=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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